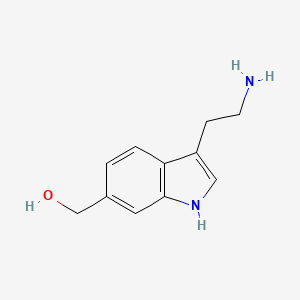

6-Hydroxymethyltryptamine

Description

Historical Context of Tryptamine (B22526) Chemistry and Biochemistry

The study of tryptamines is deeply rooted in the broader field of biochemistry and neuropharmacology. Tryptamine itself is an indolamine metabolite derived from the essential amino acid tryptophan. wikipedia.org Its chemical structure, characterized by an indole (B1671886) ring fused to a 2-aminoethyl group, is a common feature in several important biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.org

The scientific exploration of tryptamines expanded significantly in the mid-20th century. DMT was first synthesized in 1931. wikipedia.org The discovery of the potent psychoactive effects of lysergic acid diethylamide (LSD) in the 1940s spurred further interest in structurally related compounds, including tryptamines like psilocybin and DMT, which have long histories of use in traditional and ritualistic contexts. nih.gov This era marked the beginning of systematic research into how modifications to the basic tryptamine structure influence their interaction with receptors in the brain, particularly serotonin receptors. nih.gov The term "tryptamine" was first recorded between 1925 and 1930, derived from its relationship to tryptophan and its amine functional group. dictionary.com

Significance of Hydroxylation in Indole Alkaloids

Hydroxylation, the chemical process that introduces a hydroxyl (-OH) group into a compound, is a critical reaction in the biochemistry of indole alkaloids. This process is often catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs). nih.gov These enzymes are responsible for a wide array of oxidative reactions that contribute to the immense structural diversity of natural products. nih.gov

In the context of monoterpenoid indole alkaloids (MIAs), one of the largest groups of alkaloids, CYPs facilitate reactions such as hydroxylation, epoxidation, and ring rearrangements. nih.gov This enzymatic modification is not random; it is often highly specific to a particular position on the alkaloid's molecular skeleton. For example, research has identified CYPs that perform regio- and stereospecific oxidation on various MIA skeletons. nih.govresearchgate.net

The addition of a hydroxyl group can profoundly alter a molecule's properties. It generally increases the hydrophilicity (water solubility) of the compound. This change can affect its ability to cross biological membranes, such as the blood-brain barrier, and can influence its metabolic fate and biological activity. wikipedia.orgmdpi.com Studies have shown that the introduction of hydroxyl groups into certain alkaloids can enhance their therapeutic properties. mdpi.com For instance, the hydroxylated form of the antitumor agent evodiamine, 10-hydroxyevodiamine, exhibits improved antitumor activity. mdpi.com Therefore, hydroxylation is a key mechanism for both natural diversification and synthetic modification of indole alkaloids.

Current Research Landscape Pertaining to 6-Hydroxymethyltryptamine

Research on 6-hydroxy-DMT has primarily focused on its pharmacological effects and its role as a metabolite of DMT. Studies in humans have found that, unlike DMT, 6-hydroxy-DMT is essentially inactive in producing psychoactive effects. wikipedia.org When administered to humans via intramuscular injection, it was reported to be indistinguishable from a placebo. wikipedia.org

In animal studies, 6-hydroxy-DMT does produce pharmacological effects, but with a significantly lower potency compared to DMT. wikipedia.org For example, research has shown it to be at least three times less potent in rats and monkeys, and more than ten times less potent in cats. wikipedia.org

Scientists have proposed that the dramatically reduced activity of 6-hydroxy-DMT is due to its increased hydrophilicity resulting from the added hydroxyl group. wikipedia.org This chemical property is thought to reduce its ability to penetrate the blood-brain barrier, a characteristic shared with its isomer bufotenin (5-hydroxy-DMT). wikipedia.org

Further in vitro research has examined the affinity of 6-hydroxy-DMT for serotonin receptors. These studies found that it has a very low affinity for the 5-HT2 receptors, which are the primary targets mediating the psychedelic effects of compounds like DMT. wikipedia.org Pharmacological and metabolic studies have suggested that the psychotropic activity of tryptamines may arise from metabolites other than the 6-hydroxylated forms. nih.gov

Data Tables

Chemical Properties of 6-Hydroxy-N,N-dimethyltryptamine

| Property | Value |

| IUPAC Name | 3-[2-(dimethylamino)ethyl]-1H-indol-6-ol |

| Other Names | 6-HDMT; 6-HO-DMT; 6-OH-DMT |

| Chemical Formula | C₁₂H₁₆N₂O |

| Molar Mass | 204.273 g·mol⁻¹ |

| CAS Number | 1476-33-1 |

| PubChem CID | 15124 |

Source: wikipedia.org

Comparative Potency of DMT vs. 6-Hydroxy-DMT in Animal Models

| Animal Model | Relative Potency of 6-Hydroxy-DMT (vs. DMT) |

| Rats | ≥3-fold less potent |

| Cats | >10-fold less potent |

| Monkeys | 3-fold less potent |

Source: wikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(2-aminoethyl)-1H-indol-6-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-4-3-9-6-13-11-5-8(7-14)1-2-10(9)11/h1-2,5-6,13-14H,3-4,7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESBSSFCOFWKDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)NC=C2CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Hydroxymethyltryptamine

Chemical Synthesis Approaches for 6-Hydroxymethyltryptamine

The chemical synthesis of this compound typically involves the construction of the core indole (B1671886) structure followed by the introduction or modification of the ethylamine (B1201723) side chain. Established methods in organic chemistry provide a framework for these syntheses.

Conventional Organic Synthesis Routes

Conventional routes to tryptamines often rely on foundational indole syntheses. While a direct, one-pot synthesis of this compound is not commonly reported, its synthesis can be envisioned through multi-step sequences. A plausible approach involves the initial synthesis of a 6-substituted indole, which is then elaborated to the final tryptamine (B22526).

One of the most versatile and widely used methods for tryptamine synthesis is the Speeter-Anthony tryptamine synthesis . This method involves the reaction of an indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. Subsequent amination and reduction of the glyoxylamide yields the desired tryptamine. For the synthesis of this compound, this would necessitate starting with 6-hydroxymethylindole.

Table 1: Key Reactions in Conventional Tryptamine Synthesis

| Reaction Name | Description | Applicability to this compound |

| Fischer Indole Synthesis | Formation of an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions. | Could be used to synthesize a 6-substituted indole precursor. |

| Reissert Indole Synthesis | Synthesis of indoles from o-nitrotoluenes and diethyl oxalate. | A potential, though less common, route to a functionalized indole core. |

| Speeter-Anthony Tryptamine Synthesis | A general method for preparing N,N-disubstituted tryptamines from an indole via an indol-3-ylglyoxylamide intermediate. researchgate.net | Highly applicable, assuming the availability of 6-hydroxymethylindole as a starting material. |

Precursor-Based Synthesis Strategies

The synthesis of this compound is heavily reliant on the availability of a suitably functionalized indole precursor. The synthesis of 6-hydroxymethyl-1H-indole is a critical first step in many potential synthetic routes. This precursor could be prepared from commercially available starting materials through functional group transformations. For instance, 6-bromoindole could potentially be converted to 6-hydroxymethylindole via a Grignard reaction followed by reaction with formaldehyde, or through palladium-catalyzed coupling reactions.

Once 6-hydroxymethylindole is obtained, the ethylamine side chain can be introduced using several methods, including the aforementioned Speeter-Anthony synthesis. An alternative is the Gramine synthesis , where the indole is reacted with formaldehyde and dimethylamine to form gramine (3-(dimethylaminomethyl)indole). The dimethylamino group can then be displaced by a cyanide ion, followed by reduction to yield the tryptamine.

Derivatization and Analogue Synthesis of this compound

The synthesis of derivatives and analogues of this compound can be achieved by modifying the synthetic route at various stages. For example, using different amines in the amination step of the Speeter-Anthony synthesis would lead to N-substituted analogues.

Furthermore, derivatization of a related, more accessible tryptamine could provide a route to this compound. For instance, if 6-carboxytryptamine were available, reduction of the carboxylic acid group would yield the desired 6-hydroxymethyl functionality. Similarly, a 6-bromotryptamine derivative could potentially be converted to this compound through a suitable palladium-catalyzed cross-coupling reaction or other organometallic methodologies. The synthesis of various substituted tryptamine derivatives has been explored, indicating the feasibility of such derivatization strategies.

Enzymatic and Biotechnological Production of this compound

In recent years, biotechnological approaches have emerged as promising alternatives to traditional chemical synthesis for the production of tryptamines and their derivatives. These methods often offer advantages in terms of stereoselectivity, reduced environmental impact, and the potential for novel compound discovery.

Microbial Cell Engineering for Tryptamine Biosynthesis

The engineering of microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, has enabled the production of various tryptamines. These systems are typically engineered to express key enzymes in the tryptamine biosynthetic pathway. The core of this pathway often involves the conversion of tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC) .

By introducing genes encoding for TDC and other necessary enzymes into a microbial host, it is possible to produce tryptamine from glucose or supplemented tryptophan. To produce this compound, this system would require an additional enzyme capable of hydroxylating the tryptamine or a precursor at the 6-position, or an enzyme that can convert a methyl group at the 6-position to a hydroxymethyl group. While the direct microbial production of this compound has not been extensively documented, the production of other functionalized tryptamines suggests its potential feasibility. For example, biocatalytic routes have been developed for the synthesis of 6-methylated psilocybin and baeocystin. researchgate.net

Enzyme Systems for Indole Derivative Conversion

Isolated enzyme systems can also be utilized for the synthesis of tryptamine derivatives. This approach, often referred to as biocatalysis, allows for specific chemical transformations under mild reaction conditions. A key enzyme in this context is tryptophan synthase , which can catalyze the reaction between an indole and serine to produce tryptophan. By using a substituted indole, such as 6-hydroxymethylindole, it would be theoretically possible to produce 6-hydroxymethyltryptophan. This intermediate could then be decarboxylated to this compound using a tryptophan decarboxylase.

Furthermore, the enzymatic hydroxylation of the indole ring is another area of active research. While enzymes that specifically hydroxylate tryptamine at the 6-position are not yet well-characterized, the broader field of enzyme engineering is continually discovering and evolving enzymes with novel activities. This opens the possibility of developing a biocatalyst for the direct conversion of tryptamine to 6-hydroxytryptamine (B1212565), which could then potentially be further functionalized.

Table 2: Key Enzymes in Biotechnological Tryptamine Synthesis

| Enzyme | Function | Potential Role in this compound Synthesis |

| Tryptophan Decarboxylase (TDC) | Decarboxylates tryptophan to tryptamine. | Final step in a pathway starting from 6-hydroxymethyltryptophan. |

| Tryptophan Synthase | Condenses indole with serine to form tryptophan. | Synthesis of 6-hydroxymethyltryptophan from 6-hydroxymethylindole. |

| Cytochrome P450 Monooxygenases | Catalyze a wide range of oxidative reactions, including hydroxylation. | Potential for direct hydroxylation of tryptamine at the C6 position. |

Optimization of Biocatalytic Pathways for this compound

The biocatalytic production of this compound can be envisioned through the strategic application and optimization of a multi-enzyme cascade. A prime model for such a pathway is the well-characterized psilocybin biosynthesis pathway from Psilocybe cubensis. The enzymes from this pathway, namely the L-tryptophan decarboxylase (PsiD), the 4-hydroxytryptamine kinase (PsiK), and the methyltransferase (PsiM), have demonstrated a degree of substrate promiscuity, making them valuable candidates for the synthesis of novel tryptamine analogs.

A significant precedent for the synthesis of 6-substituted tryptamines was set by the successful biocatalytic production of 6-methylpsilocybin. This synthesis was achieved using recombinantly expressed PsiD, PsiK, and PsiM to process 4-hydroxy-6-methyl-L-tryptophan researchgate.net. This finding strongly suggests that the enzymatic cascade is tolerant to substitutions at the 6-position of the indole ring, providing a solid foundation for the development of a biocatalytic route to this compound.

The initial and crucial step in this proposed pathway is the decarboxylation of a suitable precursor, 6-hydroxymethyl-L-tryptophan. The gateway enzyme, PsiD, has been shown to be a promiscuous L-tryptophan decarboxylase, capable of acting on a variety of substituted tryptophan analogs nih.gov. Research on the substrate scope of PsiD has revealed that it can accommodate substituents at the 4, 5, and 6 positions of the indole ring nih.gov. While direct kinetic data for 6-hydroxymethyl-L-tryptophan is not yet available, the efficient conversion of 4-hydroxy-6-methyl-L-tryptophan provides a strong indication of PsiD's potential activity on the hydroxymethyl analog.

Optimization of this multi-enzyme cascade for the production of this compound would involve several key considerations general to biocatalytic process optimization mdpi.com. A primary focus would be on the relative expression levels and concentrations of the pathway enzymes. Fine-tuning the ratios of PsiD, PsiK, and any subsequent enzymes is critical to prevent the accumulation of intermediates and to maximize the flux towards the final product.

The reaction conditions, including pH, temperature, and buffer composition, would also need to be optimized to ensure the stability and maximal activity of all enzymes in the cascade. As each enzyme may have a different optimal pH and temperature, a compromise that allows for the efficient functioning of the entire pathway would need to be determined experimentally. The table below outlines a hypothetical optimized set of conditions for the initial decarboxylation step, based on data from closely related substrates.

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | Psilocybe cubensis L-tryptophan decarboxylase (PsiD) | researchgate.net |

| Substrate | 6-hydroxymethyl-L-tryptophan (hypothetical) | N/A |

| pH | 7.0 - 8.0 | researchgate.net |

| Temperature | 25 - 30 °C | researchgate.net |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | google.com |

Following the initial decarboxylation to yield this compound, subsequent enzymatic modifications could be introduced. For example, if a phosphorylated derivative were desired, the reaction mixture would proceed with the kinase PsiK. The optimization of this step would again depend on ATP availability and the specific activity of PsiK towards this compound. The table below presents the known substrates of PsiK, highlighting its potential applicability.

| Substrate | Product | Reference |

|---|---|---|

| 4-hydroxytryptamine | Norbaeocystin (4-phosphoryloxytryptamine) | researchgate.net |

| Psilocin (4-hydroxy-N,N-dimethyltryptamine) | Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) | researchgate.net |

| 6-methyl-4-hydroxytryptamine | 6-methylnorbaeocystin | researchgate.net |

Biosynthesis and Metabolic Pathways of 6 Hydroxymethyltryptamine

Hypothesized Biosynthetic Routes to 6-Hydroxymethyltryptamine

The biosynthesis of this compound has not been explicitly detailed in scientific literature. However, based on the known biosynthetic pathways of other tryptamine (B22526) derivatives, a plausible route can be hypothesized.

Precursors and Intermediate Compounds in Biosynthesis

The biosynthesis would likely begin with a precursor tryptamine that possesses a methyl group at the 6-position of the indole (B1671886) ring, namely 6-methyltryptamine. This precursor would undergo subsequent enzymatic modification. The fundamental building block for tryptamines is the amino acid L-tryptophan. Through a series of enzymatic reactions, L-tryptophan can be converted to various tryptamine derivatives.

A hypothetical biosynthetic pathway could involve the following steps:

Formation of 6-methyl-L-tryptophan: This could occur through the action of a methyltransferase enzyme on L-tryptophan.

Decarboxylation: The resulting 6-methyl-L-tryptophan would then be decarboxylated by an aromatic L-amino acid decarboxylase (AADC) to yield 6-methyltryptamine.

Hydroxylation: The final step would involve the hydroxylation of the methyl group at the 6-position of 6-methyltryptamine to form this compound.

Role of Specific Enzymes in this compound Formation

Specific enzymes would be crucial in catalyzing the hypothesized biosynthetic steps. While not directly studied for this compound, the roles of homologous enzymes in other metabolic pathways provide a strong basis for speculation.

Tryptophan Methyltransferase: An enzyme capable of methylating the indole ring of tryptophan at the 6-position would be required.

Aromatic L-amino Acid Decarboxylase (AADC): This is a well-characterized enzyme responsible for the decarboxylation of various aromatic L-amino acids, including tryptophan and its derivatives, to form the corresponding tryptamines. mdpi.comresearchgate.net

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is known to be heavily involved in the metabolism of tryptamines, including hydroxylation reactions. clinpgx.orgtandfonline.comnih.gov It is highly probable that a specific CYP isozyme would be responsible for the hydroxylation of the methyl group of 6-methyltryptamine. For instance, CYP2D6 has been identified as a key enzyme in the metabolism of N,N-dimethyltryptamine (DMT), leading to the formation of various hydroxylated metabolites. clinpgx.orgtandfonline.com

In Vitro and In Vivo Metabolic Transformations of this compound

The metabolic fate of this compound, once formed, is also not documented. However, based on the metabolism of similar compounds, several transformations can be predicted.

Enzymatic Hydroxylation at the 6-Position of Tryptamines

The hydroxylation of the indole ring is a common metabolic pathway for tryptamines. nih.govnih.gov Studies on various tryptamines have shown that hydroxylation can occur at different positions, including the 6-position. nih.govnih.gov For example, 6-hydroxy-N,N-dimethyltryptamine (6-hydroxy-DMT) is a known metabolite of DMT in rodents. wikipedia.orgnih.gov This process is typically catalyzed by cytochrome P450 enzymes. nih.gov While this refers to direct hydroxylation of the ring, the enzymatic machinery for such reactions highlights the potential for hydroxylation of substituents on the ring, such as a methyl group.

Subsequent Metabolic Fates of this compound

Following its formation, this compound could undergo further metabolic transformations. These could include:

Oxidation: The primary alcohol group of this compound could be oxidized to an aldehyde and then to a carboxylic acid, forming 6-carboxytryptamine.

Conjugation: The hydroxyl group could also be a site for conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.

Deamination: The ethylamine (B1201723) side chain is susceptible to deamination by monoamine oxidase (MAO), a key enzyme in the breakdown of many tryptamines. icm.edu.plresearchgate.net

Comparative Metabolism of 6-Hydroxylated Tryptamines

While data on this compound is lacking, the metabolism of other 6-hydroxylated tryptamines has been studied to some extent. For instance, 6-hydroxy-DMT has been shown to have reduced psychoactive potency compared to its parent compound, DMT, potentially due to its increased polarity and reduced ability to cross the blood-brain barrier. wikipedia.orgtripod.com The metabolic pathways of various synthetic tryptamines often involve hydroxylation at multiple positions on the indole ring, followed by N-dealkylation and other modifications. nih.govnih.govresearchgate.netnih.gov

Below is a comparative table of known metabolic reactions for some tryptamines, which could provide a framework for understanding the potential metabolism of this compound.

| Tryptamine Derivative | Primary Metabolic Reactions | Key Enzymes Involved |

| N,N-Dimethyltryptamine (DMT) | N-demethylation, N-oxidation, Indole ring hydroxylation (e.g., to 6-hydroxy-DMT) | MAO, CYP2D6 |

| 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) | O-demethylation, Hydroxylation, N-dealkylation | CYP1A2, CYP2C19, CYP2D6, CYP3A4 |

| alpha-Methyltryptamine (αMT) | 6-Hydroxylation | Not specified |

Molecular Interactions and Target Recognition Studies of 6 Hydroxymethyltryptamine

Enzyme-Substrate Interactions Involving 6-Hydroxymethyltryptamine

Tryptamine (B22526) and its derivatives are primary substrates for monoamine oxidase (MAO), a family of enzymes crucial for the metabolism of monoamine neurotransmitters. wikipedia.orgfrontiersin.org MAO exists in two isoforms, MAO-A and MAO-B, both of which are involved in the oxidative deamination of tryptamines. wikipedia.orgnih.gov The metabolism of tryptamine by MAO initiates with the oxidation of the amine group to an imine, which is then hydrolyzed to an aldehyde (e.g., indole-3-acetaldehyde from tryptamine) and ammonia (B1221849). wikipedia.org

For this compound, it is hypothesized that the ethylamine (B1201723) side chain would be recognized by the active site of MAO in a manner similar to other tryptamines. However, the presence of the 6-hydroxymethyl (-CH₂OH) group on the indole (B1671886) ring, as opposed to a hydroxyl group (-OH) in 6-hydroxytryptamine (B1212565) or hydrogen in tryptamine, could influence binding affinity and orientation within the active site. The size and polarity of the hydroxymethyl group may create steric or electronic effects that alter the rate of metabolism. For instance, studies on 6-hydroxytryptamine suggest it is less susceptible to metabolism by MAO than serotonin (B10506), indicating that substitution at the 6-position can modulate enzyme interaction. wikipedia.org It is plausible that the bulkier hydroxymethyl group of this compound could also result in a reduced rate of metabolism compared to serotonin.

Direct kinetic studies (determining parameters like Kₘ and Vₘₐₓ) for the enzymatic modification of this compound are not currently available in the literature. However, the general kinetic mechanism for MAO-catalyzed deamination of tryptamines is well-documented. Tryptamine is a substrate for both MAO-A and MAO-B in human tissues, with similar Michaelis constants (Kₘ) for both forms, although the maximum velocities (Vₘₐₓ) can differ depending on the tissue. nih.gov The enzymatic process involves the flavin-dependent oxidation of the primary amine. icm.edu.pl

Given this, it is expected that this compound would also be a substrate for both MAO isoforms. The specific kinetic parameters would depend on how the 6-hydroxymethyl substituent affects the binding affinity (reflected in Kₘ) and the catalytic turnover rate (reflected in Vₘₐₓ). Without empirical data, it remains speculative whether it would be a more or less efficient substrate than tryptamine or serotonin.

Receptor Binding and Agonism/Antagonism Profiles of this compound and Analogues

Direct binding data for this compound is not available. However, data for the closely related analogue, 6-hydroxytryptamine, shows a significantly lower affinity for several key serotonin receptors compared to serotonin itself. wikipedia.org This suggests that substitution at the 6-position of the indole ring can be detrimental to binding at these sites. It is reasonable to hypothesize that this compound would also display a reduced affinity for these receptors compared to serotonin. The larger hydroxymethyl group might introduce additional steric hindrance, potentially further decreasing binding affinity.

| Compound | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C |

|---|---|---|---|---|

| Serotonin (5-HT) | High Affinity (Typical) | High Affinity (Typical) | High Affinity (Typical) | High Affinity (Typical) |

| 6-Hydroxytryptamine | 1,590 | 5,890 | 11,500 | 5,500 |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: "High Affinity (Typical)" for Serotonin indicates that it is the endogenous ligand and generally binds with high affinity, though specific Ki values vary across studies. The data for 6-Hydroxytryptamine is provided for comparative purposes. wikipedia.org

Beyond the serotonergic system, various tryptamine derivatives have been shown to interact with a range of other neurotransmitter receptors, including dopamine, adrenergic, and histamine (B1213489) receptors, as well as monoamine transporters like the serotonin transporter (SERT). researchgate.netresearchgate.net For example, some tryptamines display activity at α2-adrenoceptors and dopaminergic D3 receptors. wisc.edu

Whether this compound interacts with these other targets is unknown. The specific substitution pattern on the indole ring is a key determinant of this broader receptor profile. nih.gov The presence and position of a substituent like the hydroxymethyl group could confer affinity for other receptors, but this would require experimental verification through comprehensive binding assays.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies of tryptamines have provided valuable insights into how chemical modifications influence biological activity. For serotonergic receptors, particularly the 5-HT₂A receptor, several structural features are important:

Indole Ring Substitution: The position of substituents on the indole ring significantly impacts receptor affinity and selectivity. nih.gov Substitutions at the 4- and 5-positions are common in many potent psychedelic tryptamines, while substitutions at the 6-position often lead to a decrease in affinity for 5-HT₂ receptors. acs.org For example, 6-substituted derivatives generally display micromolar affinities for 5-HT recognition sites. acs.org This general trend supports the hypothesis that this compound would have a lower affinity for 5-HT₂A receptors compared to 4- or 5-substituted analogues.

Ethylamine Side Chain: The integrity of the ethylamine side chain is crucial for activity. Modifications to the chain can alter potency and efficacy.

N-Alkylation: The size of N,N-dialkyl substituents on the terminal nitrogen can influence receptor affinity, with groups larger than diisopropyl often leading to a marked reduction in affinity at both 5-HT₂A and 5-HT₁A sites. acs.org

In the context of this compound, the key structural feature is the -CH₂OH group at the 6-position. Compared to the -OH group of 6-hydroxytryptamine, the hydroxymethyl group is larger and has different electronic properties and hydrogen bonding capabilities. These differences would be expected to influence how the molecule fits into the binding pockets of various receptors and enzymes, likely resulting in a unique pharmacological profile that, while sharing general tryptamine characteristics, would differ in potency and selectivity from other 6-substituted analogues.

Correlations Between Structural Modifications and Biological Activity

The biological activity of tryptamine derivatives is highly sensitive to the nature and position of substituents on the indole ring. While research on this compound is not as extensive as for its 4- and 5-substituted counterparts, structure-activity relationship (SAR) principles can be extrapolated from related compounds to understand its likely behavior.

Substitutions on the indole nucleus of the tryptamine scaffold significantly modulate affinity and efficacy at various receptors, most notably the 5-HT₂A receptor, which is a primary target for many psychoactive tryptamines. nih.gov Generally, the introduction of a small, polar group at positions 4, 5, or 6 can influence receptor binding.

Position of Substitution: The location of a substituent on the indole ring is a key determinant of pharmacological activity. For instance, moving a methoxy (B1213986) (MeO) group from the 5-position (as in 5-MeO-DMT) to the 6-position (6-MeO-DMT) results in a significant change in the interaction with the 5-HT₂A receptor. nanobioletters.com Studies on related compounds, such as 5,6-dihydroxytryptamine (B1219781) (5,6-DHT), show that methylation at the C4 and C7 positions also alters biological activity and affinity for the serotonin transporter. nih.gov

Nature of the Substituent: The type of group substituted onto the ring impacts polarity, hydrogen bonding capability, and steric hindrance. A hydroxymethyl group (-CH₂OH), as in this compound, is polar and can act as both a hydrogen bond donor and acceptor. This contrasts with a methoxy group (-OCH₃), which is primarily a hydrogen bond acceptor, or a simple hydroxyl group (-OH), which is a stronger hydrogen bond donor. These differences are expected to lead to distinct interactions within the receptor binding pocket.

N-Alkylation: Modifications to the terminal amino group also play a crucial role. Increasing the size of the N-alkyl substituents (e.g., from dimethyl to diethyl or dipropyl) can alter receptor selectivity and efficacy. nih.govnih.gov While most tryptamines act as agonists at 5-HT₂ subtypes, bulkier N-alkyl groups have been associated with lower potency at 5-HT₂C receptors. acs.org

Research on a wide array of substituted tryptamines has demonstrated that compounds with 4-OH and 5-MeO substitutions generally exhibit high affinity for the 5-HT₂A receptor. nih.gov The activity of a 6-substituted analogue like this compound would be dependent on how the specific electronic and steric properties of the hydroxymethyl group at this position are accommodated within the target receptor's binding site.

| Compound/Modification | Structural Change | Observed Effect on Biological Activity | Primary Receptor(s) of Interest |

|---|---|---|---|

| 4-OH-Tryptamines | Hydroxyl group at C4 | High affinity and potency at 5-HT₂A receptors. nih.gov | 5-HT₂A |

| 5-MeO-Tryptamines | Methoxy group at C5 | High affinity for 5-HT₂A receptors, often potent agonists. nih.gov | 5-HT₂A, 5-HT₁A |

| 6-MeO-DMT | Methoxy group at C6 | Retains binding to 5-HT₂A receptor, though with slightly lower docking score than 5-MeO-DMT. nanobioletters.com | 5-HT₂A |

| 4,7-dimethyl-5,6-DHT | Methyl groups at C4 and C7 of 5,6-dihydroxytryptamine | Significantly increased inhibitory potency compared to parent 5,6-DHT. nih.gov | Serotonin Transporter, DNA Synthesis Inhibition |

| N,N-Dialkyl Tryptamines | Increasing bulk of N-alkyl groups (e.g., DMT to DPT) | Can decrease potency at 5-HT₂C receptors while maintaining or increasing efficacy at 5-HT₂A/5-HT₂B. acs.org | 5-HT₂A, 5-HT₂B, 5-HT₂C |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable for predicting the activity of novel molecules and for understanding the physicochemical properties that govern their pharmacological effects.

For tryptamine derivatives, QSAR studies have been employed to elucidate the structural requirements for hallucinogenic activity, which is often correlated with 5-HT₂A receptor agonism. These models typically use a range of molecular descriptors calculated from the 3D structure of the molecules.

Key Descriptors: Studies have shown that for tryptamines, electron-related descriptors are major contributors to their hallucinogenic activity. This suggests that the electronic properties of the indole ring and its substituents, such as charge distribution and frontier orbital energies, are critical for receptor interaction. The activity of tryptamines appears to be primarily driven by electronic effects rather than steric factors. researchgate.net

Methodology: A common approach involves calculating a variety of quantum chemical descriptors for a set of tryptamine analogues with known biological activities. Methods like Density Functional Theory (DFT) are often used for these calculations. researchgate.net Subsequently, statistical methods such as Multiple Linear Regression (MLR) are applied to build a model that links these descriptors to the observed activity. The predictive power of the resulting QSAR model is then validated using internal and external test sets of compounds.

While specific QSAR models for this compound are not prominently featured in the literature, existing models for tryptamines provide a framework for its evaluation. Based on these models, the electronic influence of the -CH₂OH group at the 6-position would be a primary factor in predicting its activity. The group's ability to alter the electron density of the indole π-system would directly impact the electronic descriptors that have been identified as crucial for biological function.

| QSAR Model Aspect | Description | Relevance to Tryptamines |

|---|---|---|

| Primary Methodology | Use of quantum chemical descriptors (from DFT) and Multiple Linear Regression (MLR). researchgate.net | Establishes a mathematical link between molecular structure and hallucinogenic activity. |

| Key Molecular Descriptors | Electron-related properties (e.g., frontier electron density, charge distribution). researchgate.net | Indicates that electronic interactions, rather than molecule shape (sterics), are dominant in determining activity. |

| Model Interpretation | The magnitude and sign of the coefficients for each descriptor in the MLR equation reveal their importance. | Allows for prediction of how a substituent like the 6-hydroxymethyl group would influence activity based on its electronic properties. |

| Predictive Application | Used to estimate the biological activity of novel or untested compounds based on their calculated descriptors. | A QSAR model could predict the 5-HT₂A receptor affinity of this compound. |

Computational Modeling of this compound-Ligand Binding

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, provides atomic-level insights into how a ligand like this compound binds to its biological target. These techniques are instrumental in visualizing binding poses, identifying key interactions, and estimating binding affinities.

Given the importance of the 5-HT₂A receptor as a target for tryptamines, modeling studies often focus on this interaction. A comparative in silico study of the closely related 6-MeO-DMT against 5-MeO-DMT provides a strong proxy for understanding the binding of 6-substituted tryptamines. nanobioletters.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies of 6-MeO-DMT in the 5-HT₂A receptor's binding pocket revealed a slightly lower, but still favorable, binding affinity compared to its 5-MeO-DMT counterpart. The docking score (Glide gscore) for 6-MeO-DMT was -7.43 kcal/mol, compared to -8.01 kcal/mol for 5-MeO-DMT. nanobioletters.com This suggests that the 6-position is a viable location for substitution, though perhaps slightly less optimal than the 5-position for this specific analogue.

Binding Site Interactions: The tryptamine core typically forms key interactions within the 5-HT₂A orthosteric binding pocket. The ethylamine side chain forms a crucial salt bridge with a conserved aspartate residue (D155), while the indole ring engages in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine (F339, F340). nanobioletters.comnih.gov A substituent at the 6-position, such as a hydroxymethyl group, would be positioned to potentially form additional hydrogen bonds with nearby residues, which could either enhance or slightly alter the binding orientation and affinity.

Molecular Dynamics (MD) and Binding Free Energy: MD simulations can be used to assess the stability of the ligand-receptor complex over time. Following docking, methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to calculate the binding free energy. In the case of 6-MeO-DMT, it exhibited a superior binding free energy (ΔBind = -52.41 kcal/mol) compared to 5-MeO-DMT (-39.20 kcal/mol), suggesting a highly stable interaction with the 5-HT₂A receptor once bound. nanobioletters.com This highlights that docking scores and binding free energy calculations can provide different but complementary insights into the ligand's interaction.

These computational results suggest that a 6-hydroxymethyl substituent would be well-accommodated within the 5-HT₂A binding site, where it could leverage its hydrogen bonding capabilities to form stable interactions, potentially leading to significant receptor affinity and activity.

| Parameter | 5-MeO-DMT | 6-MeO-DMT (Proxy for 6-substituted tryptamines) | Significance |

|---|---|---|---|

| Docking Score (Glide gscore) | -8.01 kcal/mol nanobioletters.com | -7.43 kcal/mol nanobioletters.com | Predicts the initial binding affinity and pose; lower is better. |

| Binding Free Energy (ΔBind MM-GBSA) | -39.20 kcal/mol nanobioletters.com | -52.41 kcal/mol nanobioletters.com | Estimates the overall stability of the ligand-receptor complex; more negative is more stable. |

| Key Binding Interactions | Salt bridge with D155; π-π stacking with F339/F340. nanobioletters.comnih.gov | Maintains core interactions; 6-substituent is oriented towards the binding pocket. nanobioletters.com | Identifies the specific amino acid residues responsible for anchoring the ligand. |

Analytical Methodologies for the Study of 6 Hydroxymethyltryptamine

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating 6-Hydroxymethyltryptamine from complex mixtures and for its quantification. The selection of a specific chromatographic method depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of tryptamine (B22526) derivatives due to its high resolution and sensitivity. creative-proteomics.com For this compound, reversed-phase HPLC is the most common approach.

A typical HPLC system for the analysis of tryptamines involves a C18 stationary phase, which separates compounds based on their hydrophobicity. japsonline.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or triethylammonium (B8662869) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). japsonline.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to achieve optimal separation of multiple tryptamine derivatives within a reasonable timeframe. researchgate.net

Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, as the indole (B1671886) ring of tryptamines exhibits characteristic UV absorbance maxima around 220, 265, and 280 nm. japsonline.comresearchgate.net For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS). researchgate.netresearchgate.net

Table 1: Illustrative HPLC Parameters for Tryptamine Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | LiChrospher® 100 RP-18e (250 mm x 4 mm, 5 µm) japsonline.com |

| Mobile Phase | 0.1% triethylammonium acetate (B1210297) buffer, methanol, and acetonitrile japsonline.com |

| Elution Mode | Isocratic or Gradient japsonline.comresearchgate.net |

| Flow Rate | 1.0 mL/min japsonline.com |

| Column Temperature | 35 °C japsonline.comresearchgate.net |

| Detection | UV at 280 nm japsonline.com |

| Injection Volume | 5 µL japsonline.com |

Gas Chromatography (GC) and Related Techniques

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the identification of volatile and thermally stable compounds. researchgate.net Tryptamines, including this compound, often require derivatization prior to GC analysis to increase their volatility and prevent thermal degradation. Common derivatization techniques include silylation, to form trimethylsilyl (B98337) (TMS) derivatives, or acylation. researchgate.net

The separation is typically achieved on a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). japsonline.comresearchgate.net A temperature-programmed oven is used to elute the compounds based on their boiling points and interactions with the stationary phase. japsonline.com Helium is commonly used as the carrier gas. japsonline.com

Table 2: Typical GC-MS Parameters for Tryptamine Derivative Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | HP-5MS (30 m x 250 µm inner diameter, 0.25 µm film thickness) japsonline.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 0.8 mL/min) japsonline.com |

| Oven Program | Initial temperature hold, followed by a ramp to a final temperature (e.g., 50°C for 1 min, then ramp at 10°C/min to 310°C, hold for 3 min) japsonline.com |

| Injection Mode | Splitless |

| Detector | Mass Spectrometer (MS) japsonline.com |

| Derivatization | Often required (e.g., TMS derivatization) researchgate.net |

Thin-Layer Chromatography (TLC) and Preparative Scale Separations

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis and screening of indole alkaloids. taylorfrancis.com For this compound, silica (B1680970) gel plates are typically used as the stationary phase. researchgate.net

A variety of mobile phase systems can be employed to achieve separation, often consisting of a mixture of a non-polar solvent, a more polar solvent, and a base to reduce tailing of the basic tryptamine compounds. researchgate.net A common solvent system for indole alkaloids is a mixture of ethyl acetate, hexane, ethanol, and ammonia (B1221849) solution. researchgate.net After development, the spots can be visualized under UV light or by spraying with a staining reagent, such as Dragendorff's reagent, which gives a characteristic color with alkaloids. akjournals.com

TLC can also be adapted for preparative scale separations to isolate larger quantities of this compound for further analysis. nih.gov In preparative TLC, a thicker layer of stationary phase is used, and the separated band corresponding to the compound of interest is scraped from the plate and the compound is eluted with a suitable solvent.

Spectroscopic Approaches for Molecular Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Mass Spectrometry (MS) for Structural Elucidation

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. creative-proteomics.com When coupled with chromatographic techniques like GC or HPLC, it becomes a highly specific and sensitive analytical tool. researchgate.netnih.gov

In GC-MS with electron ionization (EI), this compound would undergo fragmentation, producing a characteristic pattern of fragment ions. A key fragmentation would be the cleavage of the bond beta to the indole ring, resulting in a stable indolyl-methyl cation. The molecular ion peak (M+) would also be observable.

In LC-MS, soft ionization techniques such as electrospray ionization (ESI) are typically used. researchgate.net ESI usually produces the protonated molecule [M+H]+, allowing for the unambiguous determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]+ ion and subjecting it to collision-induced dissociation. This would generate fragment ions that are characteristic of the this compound structure, providing further structural confirmation. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the this compound molecule.

¹H NMR spectroscopy would show distinct signals for the protons on the indole ring, the ethylamine (B1201723) side chain, the hydroxymethyl group, and the N-H protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide information about the connectivity of the atoms. For instance, the protons of the ethylamine side chain would appear as two triplets.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole N-H | 10.5 - 11.5 | broad singlet |

| Aromatic C-H (indole) | 6.8 - 7.8 | various |

| -CH₂- (hydroxymethyl) | 4.5 - 4.8 | singlet |

| -OH (hydroxymethyl) | 4.0 - 5.0 | broad singlet/triplet |

| α-CH₂ (side chain) | 2.8 - 3.2 | triplet |

| β-CH₂ (side chain) | 2.7 - 3.1 | triplet |

Advanced Analytical Strategies for Complex Biological Matrices

The detection and quantification of tryptamines, including hypothetically this compound, in complex biological matrices such as blood, urine, and plasma, present significant analytical challenges. These challenges stem from the typically low concentrations of the analytes and the presence of numerous interfering endogenous compounds. nih.govmlo-online.com To overcome these issues, advanced analytical strategies are employed, primarily centered around sophisticated sample preparation techniques coupled with highly sensitive and selective detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). nih.govmaps.orgresearchgate.netnih.gov

While no specific validated methods for the analysis of this compound in biological matrices have been documented in peer-reviewed literature, the analytical approaches for other structurally related tryptamine derivatives are well-established and provide a strong framework for its potential analysis. nih.govmaps.orgresearchgate.net

Sample Preparation Techniques

A crucial first step in the analysis of tryptamines from biological samples is the effective isolation of the target analyte from the complex matrix. mlo-online.comresearchgate.net This process, known as sample preparation, aims to remove interfering substances like proteins and salts, and to concentrate the analyte to a level suitable for detection. mlo-online.com The most common techniques employed for tryptamine analysis include:

Protein Precipitation (PPT): This is a straightforward method where a solvent, typically methanol or acetonitrile, is added to the biological sample (e.g., plasma, blood) to precipitate and remove proteins. nih.gov While simple and quick, it may offer limited sample cleanup compared to other techniques. mlo-online.com

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. mlo-online.comnih.gov This technique is effective for removing a wide range of interferences.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation method that utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through. mlo-online.comoup.com The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample. mlo-online.comoup.com

| Sample Preparation Technique | Principle | Typical Application for Tryptamines | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent. nih.gov | Rapid cleanup of plasma and blood samples. nih.gov | Simple, fast, and cost-effective. | Limited removal of other matrix components. mlo-online.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. mlo-online.comnih.gov | Extraction from urine and blood. nih.gov | Good sample cleanup and concentration. | Can be labor-intensive and use large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, and interferences are washed away. mlo-online.comoup.com | Highly selective extraction from various biological matrices. oup.com | High recovery, excellent cleanup, and automation potential. mlo-online.com | Can be more expensive and require method development. |

Chromatographic Separation and Detection

Following sample preparation, the extract is analyzed using chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the analysis of tryptamines in biological fluids due to its high sensitivity, selectivity, and versatility. nih.govcreative-proteomics.comresearchgate.net

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically used to separate the target analyte from other components in the sample extract. maps.orgresearchgate.net C18 columns are commonly employed. researchgate.net

Mass Spectrometry: The separated analyte is then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for tryptamines. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte of interest. nih.gov

| LC-MS/MS Parameter | Typical Conditions for Tryptamine Analysis | Purpose |

| Chromatographic Column | C18 or Biphenyl researchgate.netrestek.com | Separation of the analyte from matrix components. |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate. nih.govnih.gov | To elute the analyte from the column and facilitate ionization. |

| Ionization Technique | Electrospray Ionization (ESI) in positive mode. nih.gov | To generate charged ions of the analyte for mass analysis. |

| Detection Mode | Multiple Reaction Monitoring (MRM). nih.gov | Highly selective and sensitive detection of the target analyte. |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like some tryptamine derivatives. maps.orgresearchgate.net

Derivatization: Tryptamines often require derivatization (e.g., silylation) to increase their volatility and improve their chromatographic behavior. researchgate.net

Chromatography: A capillary column, such as a DB-1ms, is used for separation. researchgate.net

Mass Spectrometry: Electron ionization (EI) is the most common ionization technique in GC-MS. maps.org

| GC-MS Parameter | Typical Conditions for Tryptamine Analysis | Purpose |

| Derivatization | Silylation (e.g., with BSTFA). researchgate.net | To increase volatility and thermal stability. |

| Chromatographic Column | Capillary columns like DB-1ms or DB-5ms. researchgate.net | Separation of the derivatized analyte. |

| Ionization Technique | Electron Ionization (EI). maps.org | To generate characteristic fragment ions for identification. |

| Detection Mode | Selected Ion Monitoring (SIM) or full scan. | For quantification and identification of the analyte. |

Theoretical and Computational Investigations of 6 Hydroxymethyltryptamine

Molecular Dynamics Simulations of 6-Hydroxymethyltryptamine

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the movement and interactions of a ligand within its biological target over time. While specific MD simulation studies on this compound are not extensively available in the literature, valuable insights can be drawn from simulations of structurally similar tryptamines, such as N,N-dimethyltryptamine (DMT) and its analogs, interacting with key biological targets like serotonin (B10506) receptors.

For instance, a comparative in-silico study was conducted on 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and its non-hallucinogenic analog, 6-methoxy-N,N-dimethyltryptamine (6-MeO-DMT), against the 5-HT2A receptor, a primary target for many psychedelic tryptamines. nanobioletters.com Such studies are crucial for understanding how subtle structural changes, like the position of a substituent on the indole (B1671886) ring, can influence the dynamic behavior of the ligand-receptor complex.

In a typical MD simulation of a tryptamine (B22526) analog, the stability of the ligand-protein complex is assessed by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time, often extending to 100 nanoseconds or more. nanobioletters.comresearchgate.net For the 6-MeO-DMT/5-HT2A receptor complex, the ligand RMSD showed significant fluctuations in the initial phase of the simulation before achieving a stable range, indicating that the ligand settles into a preferred binding conformation. nanobioletters.com

These simulations can reveal key intermolecular interactions, such as hydrogen bonds and pi-pi stacking, that are critical for binding affinity and receptor activation. nanobioletters.comyoutube.com For tryptamines binding to the 5-HT2A receptor, a crucial interaction often involves a salt bridge with an aspartic acid residue (Asp155) and hydrogen bonding with a serine residue (Ser242). youtube.com MD simulations allow for the visualization of these dynamic interactions, which static docking models alone cannot capture. youtube.com

The insights gained from simulations of analogous compounds can be used to generate hypotheses about this compound. Given its structural similarity, it is plausible that this compound would also engage in similar key interactions within the binding pockets of serotonin receptors. The hydroxyl group at the 6-position could potentially form additional hydrogen bonds, a hypothesis that could be rigorously tested using dedicated MD simulations.

Table 1: Representative Parameters in Molecular Dynamics Simulations of Tryptamine Analogs

| Parameter | Description | Typical Values/Observations |

|---|---|---|

| Simulation Time | The total time duration for which the molecular system's dynamics are simulated. | 100 ns or more |

| Ligand RMSD | Root-mean-square deviation of the ligand's atomic positions from a reference structure, indicating conformational stability. | Fluctuates initially, then stabilizes within a range (e.g., 3.8 to 5.1 Å) |

| Protein RMSF | Root-mean-square fluctuation of individual residues, indicating flexibility. | Higher values in loop regions, lower in stable secondary structures |

| Key Interactions | Specific non-covalent bonds (e.g., hydrogen bonds, pi-pi stacking) that stabilize the ligand-receptor complex. | Salt bridge with Aspartic Acid, H-bonds with Serine residues |

Quantum Chemical Calculations on this compound Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of molecules. mdpi.comresearchgate.net These methods can be used to calculate a variety of molecular properties, such as orbital energies (HOMO and LUMO), electrostatic potential, and bond dissociation energies, which together provide a detailed picture of a molecule's reactivity.

For tryptamines, quantum chemical calculations can elucidate the mechanisms of their metabolic transformations, such as oxidation by monoamine oxidase (MAO) enzymes. rsc.org For example, QM:MM (Quantum Mechanics/Molecular Mechanics) calculations have been used to explore the potential energy surface of the reaction between DMT and MAO-A. rsc.org These studies help to determine the activation barriers for different reaction pathways, revealing which metabolic routes are most energetically favorable. rsc.org

In the context of this compound, quantum chemical calculations could be applied to:

Determine Reactivity Descriptors: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help predict the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Predict Sites of Metabolism: The calculations can identify the most likely sites for metabolic reactions, such as oxidation. For instance, by calculating the relative energies of radical species formed by hydrogen abstraction from different positions on the molecule, one can predict the most probable sites of action for enzymes like Cytochrome P450. researchgate.netnews-medical.net

Analyze Reaction Mechanisms: For potential reactions, such as conjugation or oxidation of the hydroxymethyl group, quantum chemical methods can be used to model the entire reaction pathway, including transition states and intermediates, providing a detailed mechanistic understanding. nih.govnih.gov

While specific studies on this compound are pending, research on related molecules like 5-hydroxytryptamine has utilized these methods to study oxidation reactions and the formation of dimers, revealing the thermodynamic favorability of different reaction pathways. nih.gov Such approaches would be directly applicable to understanding the unique reactivity profile conferred by the 6-hydroxymethyl substituent.

Table 2: Quantum Chemical Descriptors for Reactivity Analysis

| Descriptor | Definition | Relevance to this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack (oxidation). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity. |

| Electrostatic Potential | The charge distribution around the molecule. | Highlights regions prone to electrostatic interactions or reactions. |

| Bond Dissociation Energy | The energy required to break a specific bond homolytically. | Can predict the most labile C-H or O-H bonds for metabolic attack. |

In Silico Prediction of this compound Interactions and Metabolism

In silico models play a crucial role in modern drug discovery by predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities, as well as their potential interactions with biological targets. researchgate.netnih.gov These predictive models use a variety of computational techniques, including machine learning, quantitative structure-activity relationship (QSAR) models, and physiologically-based pharmacokinetic (PBPK) modeling. researchgate.netresearchgate.net

For this compound, these in silico tools can provide valuable preliminary data:

Receptor Interaction Prediction: Molecular docking is a primary tool for predicting the binding mode and affinity of a ligand to a receptor. In the comparative study of 5-MeO-DMT and 6-MeO-DMT, docking calculations yielded Glide scores of -8.01 kcal/mol and -7.43 kcal/mol, respectively, against the 5-HT2A receptor. nanobioletters.com These scores provide an estimate of binding affinity. Furthermore, the calculation of binding free energies using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can offer a more refined prediction of binding strength. nanobioletters.com Such analyses would be essential to predict the receptor interaction profile of this compound.

Metabolism Prediction: In silico models can predict the primary metabolic pathways for a given compound. news-medical.net These models analyze the molecule's structure to identify sites susceptible to Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions. news-medical.net For this compound, the ethylamine (B1201723) side chain would be a predicted site for oxidation by MAO, while the indole ring and the hydroxymethyl group would be potential sites for oxidation by Cytochrome P450 (CYP) enzymes. nih.gov The hydroxymethyl group itself is a prime candidate for oxidation to an aldehyde and then a carboxylic acid, or for Phase II conjugation.

ADME Property Prediction: Various computational models can predict physicochemical properties relevant to ADME, such as lipophilicity (logP), solubility, and blood-brain barrier permeability (logBB). For instance, both 5-MeO-DMT and 6-MeO-DMT were predicted to be capable of penetrating the blood-brain barrier with logBB values greater than 0.4. nanobioletters.com Similar predictions for this compound would be critical in assessing its potential as a centrally active agent.

Table 3: Predicted Interactions and Metabolic Pathways for this compound (Hypothetical)

| Prediction Type | Methodology | Predicted Outcome for this compound |

|---|---|---|

| Primary Target Interaction | Molecular Docking, MM-GBSA | Likely to bind to serotonin receptors (e.g., 5-HT2A), with specific affinity influenced by the 6-hydroxymethyl group. |

| Phase I Metabolism | Site of Metabolism (SOM) Prediction | Oxidation of the ethylamine side chain by MAO; Oxidation of the indole ring and hydroxymethyl group by CYP enzymes (e.g., CYP2D6, CYP3A4). |

| Phase II Metabolism | Conjugation Prediction Models | Glucuronidation or sulfation at the 6-hydroxymethyl group and the indole nitrogen. |

| Blood-Brain Barrier Permeability | QSAR models (e.g., logBB) | Likely to be CNS penetrant, though the hydroxyl group may slightly decrease lipophilicity compared to a methyl or methoxy (B1213986) analog. |

Research Applications of 6 Hydroxymethyltryptamine As a Chemical Probe

Development of 6-Hydroxymethyltryptamine-Based Probes for Biological Systems

There is currently no available scientific literature detailing the development or application of chemical probes based on the this compound scaffold. The development of a chemical probe typically requires a compound to have high affinity and selectivity for a specific biological target, such as a receptor or enzyme. Research on the closely related compound, 6-Hydroxytryptamine (B1212565), has shown that it possesses a dramatically reduced affinity for various serotonin (B10506) receptors, including the 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C subtypes, when compared to serotonin itself. wikipedia.org This low affinity likely extends to this compound, making it a less than ideal candidate for development into a high-affinity chemical probe for these targets.

Use of this compound Analogues in Target Validation Studies

Target validation is a critical step in the drug discovery process, often employing analogues of a lead compound to confirm the role of a specific biological target in a disease process. There are no published studies detailing the synthesis or use of this compound analogues for such target validation purposes. Research into analogues of other tryptamines, such as the neurotoxin 5,6-dihydroxytryptamine (B1219781), has been conducted to probe the mechanisms of action at serotonin receptors. wikipedia.org However, similar research focused on analogues of this compound is not present in the current body of scientific literature.

Q & A

Q. What ethical guidelines govern the use of this compound in vertebrate studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.